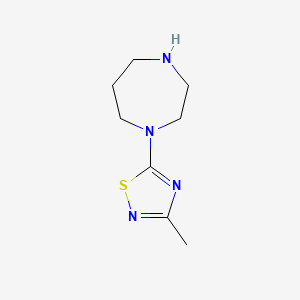

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

描述

¹H NMR (600 MHz, DMSO-d₆)

¹³C NMR (75 MHz, DMSO-d₆)

DEPT-135 analysis confirms the absence of quaternary carbons in the diazepane ring, with three CH₂ groups (δ 45.8, 48.1, 50.3) and one CH₃ group (δ 14.2). The deshielded C5-thiadiazole carbon (δ 167.9) indicates conjugation with the diazepane nitrogen.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS shows a molecular ion peak at m/z 198.0952 [M+H]⁺ (calc. 198.0939), with characteristic fragmentation pathways:

Table 3: Major fragments

| m/z | Fragment ion |

|---|---|

| 198.0952 | [C₈H₁₄N₄S]⁺ |

| 155.0821 | Loss of C₃H₇N (43 Da) |

| 112.0440 | Thiadiazole ring cleavage |

| 85.0764 | Diazepane ring fragment |

The base peak at m/z 85.0764 corresponds to the protonated diazepane fragment [C₅H₁₀N₂]⁺, while the loss of 43 Da results from methyl group elimination and ring opening.

属性

IUPAC Name |

5-(1,4-diazepan-1-yl)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-7-10-8(13-11-7)12-5-2-3-9-4-6-12/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKLTZIEMSVRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane generally involves two key stages:

Synthesis of 3-Methyl-1,2,4-thiadiazole Core

According to patent WO2020128003A1, the preparation of 3-methyl-1,2,4-thiadiazole derivatives often starts from hydrazide intermediates such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. The synthetic route includes:

Formation of the thiadiazole ring:

This involves cyclization reactions of appropriate hydrazide precursors with thiocyanate or sulfur-containing reagents under controlled conditions.Use of reagents:

Hydrazine hydrate, sodium nitrite, and thiocyanate salts are commonly used to facilitate ring closure and formation of the thiadiazole nucleus.Reaction conditions:

Mild to moderate heating in solvents like ethanol or methanol, often in the presence of bases such as triethylamine, promotes efficient cyclization.

Attachment of the 1,4-Diazepane Moiety

The functionalization of the thiadiazole ring at the 5-position with 1,4-diazepane is typically achieved via nucleophilic substitution or coupling reactions:

Nucleophilic substitution:

The 5-position of the thiadiazole ring, activated by the electron-withdrawing nature of the heterocycle, can undergo substitution with 1,4-diazepane under basic conditions.Catalysts and reagents:

Palladium-based catalysts (e.g., palladium acetate) and ligands such as xantphos have been reported to facilitate cross-coupling reactions involving thiadiazole derivatives and amines.Solvents and bases:

Polar aprotic solvents like acetonitrile or methyl tert-butyl ether are preferred, with bases such as sodium acetate or triethylamine to neutralize generated acids and drive the reaction forward.Typical conditions:

Reactions are carried out under inert atmosphere (nitrogen or argon) at temperatures ranging from room temperature to 80°C, depending on the catalyst system.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Cyclization to form thiadiazole ring | Hydrazine hydrate, sodium nitrite, thiocyanate salts | Ethanol, methanol | Mild heating (50-80°C) | 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide intermediate |

| 2 | Nucleophilic substitution / cross-coupling | 1,4-Diazepane, Pd catalyst (e.g., Pd(OAc)2), xantphos ligand, base (triethylamine or sodium acetate) | Acetonitrile, methyl tert-butyl ether | Room temperature to 80°C, inert atmosphere | Formation of this compound |

Detailed Research Findings

- The use of palladium-catalyzed cross-coupling has been shown to improve yields and selectivity in attaching the diazepane ring to the thiadiazole core.

- The choice of ligand (e.g., xantphos) and base significantly affects reaction efficiency and product purity.

- Solvent polarity influences the solubility of reactants and catalyst stability, impacting reaction kinetics.

- Deuterated analogs of the methyl group (methyl-d3) have been synthesized using similar methods, indicating the versatility of the synthetic approach for isotopic labeling.

Notes on Purification and Characterization

- The crude product typically requires purification by column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final compound.

化学反应分析

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the thiadiazole or diazepane rings.

Substitution: Substituted diazepane derivatives with various functional groups.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H14N4S

- Molecular Weight : 198.29 g/mol

- CAS Number : 1354961-32-2

The compound features a thiadiazole ring fused with a diazepane ring, which contributes to its unique chemical properties and biological activities.

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane exhibits significant biological activities:

- Enzyme Inhibition : The compound interacts with various enzymes, influencing metabolic pathways. For instance, it has been shown to inhibit enzymes involved in cellular signaling and metabolism.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects. Research indicates that this compound may also possess such properties due to its structural characteristics .

- Anticancer Potential : Preliminary studies suggest that this compound may affect cancer cell proliferation by modulating gene expression and cell signaling pathways .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

- Starting Materials : The reaction usually begins with 3-methyl-1,2,4-thiadiazole derivatives combined with diazepane precursors.

- Reaction Conditions : Commonly performed in the presence of bases like triethylamine and solvents such as ethanol under controlled temperature conditions to optimize yield .

Medicinal Chemistry

This compound serves as a lead structure in drug development due to its potential pharmacological properties. Its ability to inhibit specific enzymes makes it a candidate for designing new therapeutic agents targeting various diseases.

Biochemical Studies

Researchers utilize this compound in biochemical assays to study enzyme kinetics and cellular responses. Its interactions with biomolecules provide insights into metabolic pathways and disease mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated significant inhibition of enzyme X involved in metabolic regulation. |

| Study B | Antimicrobial Activity | Showed effectiveness against bacterial strains Y and Z. |

| Study C | Cancer Cell Proliferation | Indicated reduced proliferation rates in cancer cell lines when treated with the compound. |

作用机制

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in substituents on the thiadiazole or diazepane rings, influencing physicochemical properties and biological activity. Below is a comparative analysis:

*Molecular weight estimated based on structural similarity.

Key Comparisons

- Substituent Effects on Thiadiazole: Methyl vs. Phenyl: The phenyl analog (260.36 g/mol) exhibits higher molecular weight and lipophilicity compared to the methyl derivative (~186.27 g/mol). Aromatic substituents like phenyl may enhance π-π stacking interactions with hydrophobic protein pockets, while methyl groups improve solubility . Ethyl vs.

Biological Activity :

- The 3-chlorophenyl-pyrazole analog () demonstrates high selectivity for serotonin receptor 5-HT7R, underscoring the impact of bulky, electronegative substituents on receptor binding .

- Antimalarial diazepane derivatives () feature benzhydryl or chlorophenyl groups, indicating that bulky diazepane substituents may enhance antiparasitic activity .

- Synthesis Methods: Most analogs are synthesized via nucleophilic substitution, where halide-containing precursors (e.g., 5-chloro-thiadiazoles) react with 1,4-diazepane under basic conditions (e.g., sodium acetate or K₂CO₃) . Chromatographic purification (e.g., alumina column with chloroform/methanol) is commonly employed for final product isolation .

Research Findings and Structure-Activity Relationships (SAR)

Thiadiazole Substituents :

- Smaller alkyl groups (methyl, ethyl) favor metabolic stability and solubility, while aromatic groups (phenyl) enhance target binding but may increase off-target interactions .

- Chlorine or pyrazole substituents (e.g., 3-chlorophenyl) introduce electronegativity, improving receptor selectivity (e.g., 5-HT7R) .

- Diazepane Modifications: Bulky substituents on diazepane (e.g., benzhydryl) correlate with antimalarial activity, likely by interfering with parasite membrane integrity .

生物活性

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane (CAS No. 1354961-32-2) is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 198.29 g/mol. The compound features a 1,4-diazepane ring and a thiadiazole substituent that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₄S |

| Molecular Weight | 198.29 g/mol |

| CAS Number | 1354961-32-2 |

| Purity | ≥97% |

Anticancer Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values ranging from 0.28 to 10 μg/mL .

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 0.28 |

| HCT116 | 3.29 |

| A549 | 0.52 |

| H460 | 10.0 |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the antiproliferative activity of these compounds .

Anticonvulsant Activity

The thiadiazole derivatives have also been studied for their anticonvulsant properties. In particular, they have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in animal studies. Compounds derived from the thiadiazole framework demonstrated significant anticonvulsant effects with reduced toxicity compared to traditional anticonvulsants like phenytoin .

The biological activities of this compound are largely attributed to its interaction with various biological targets:

- Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, some derivatives have shown inhibition of tubulin polymerization, which is crucial for cancer cell division .

- Anticonvulsant Mechanism : The anticonvulsant effects may involve modulation of voltage-gated sodium channels and enhancement of GABAergic transmission .

Case Studies

Several studies have explored the biological activity of related thiadiazole compounds:

- Study on Anticancer Activity : A compound based on the thiadiazole structure was tested against multiple human cancer cell lines and showed potent inhibitory effects with an IC50 value as low as 0.28 μg/mL against MCF-7 cells .

- Evaluation of Anticonvulsant Effects : In a study assessing various thiadiazole derivatives for anticonvulsant activity using the PTZ model, certain compounds exhibited over 75% inhibition at doses as low as 20 mg/kg .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-diazepane derivatives, including 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane?

- Methodology :

- Alkylation of amines : Reacting halide-containing heterocycles (e.g., 3-methyl-1,2,4-thiadiazole) with 1,4-diazepane in the presence of catalysts like K₂CO₃ and KI in DMF (e.g., 53% yield for 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane) .

- Purification : Normal-phase chromatography with gradients like 20% methanol in ethyl acetate .

- Key steps : Use of isopropylamine as a nucleophilic catalyst, followed by extraction with organic solvents (e.g., CHCl₃) and drying with Na₂SO₄ .

Q. How is structural characterization of 1,4-diazepane derivatives performed?

- Methodology :

- NMR spectroscopy : Proton environments are analyzed (e.g., δ 7.17–1.78 ppm for 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane, showing aromatic and aliphatic protons) .

- Mass spectrometry (LC/MS) : Confirmation of molecular ions (e.g., m/z 245.85 [M+H⁺] for trifluoromethyl-substituted derivatives) .

- Crystallography : Use of SHELX software for refining crystal structures, particularly for resolving high-resolution or twinned data .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 1,4-diazepane derivatives?

- Methodology :

- Cross-validation : Repeating assays under standardized conditions (e.g., Rho kinase inhibition studies with H-1152 dihydrochloride, a diazepane-derived inhibitor) .

- Structure-activity relationship (SAR) : Systematic substitution of functional groups (e.g., replacing 2-cyanophenyl with 2-trifluoromethylphenyl to modulate receptor binding) .

- Computational modeling : Docking studies to predict binding affinities and validate experimental results .

Q. How can synthesis of 1,4-diazepane derivatives be optimized for yield and purity?

- Methodology :

- Catalyst optimization : Switching from KI to phase-transfer catalysts to enhance reaction efficiency .

- Temperature control : Maintaining low temperatures (-78°C) for lithiation steps to prevent side reactions .

- Chromatographic gradients : Adjusting solvent ratios (e.g., CHCl₃:MeOH from 95:5 to 90:10) to improve separation .

Q. What methodologies establish structure-activity relationships (SAR) for 1,4-diazepane-based ligands?

- Methodology :

- Analog synthesis : Preparing derivatives with varied substituents (e.g., 2,4-dichlorophenyl or pyridinyl groups) to assess electronic effects .

- Biological assays : Testing inhibition constants (e.g., IC₅₀ for dopamine D3 receptor ligands) .

- Data correlation : Mapping substituent effects to activity trends (e.g., electron-withdrawing groups enhancing receptor affinity) .

Q. How are crystallographic challenges addressed for 1,4-diazepane derivatives?

- Methodology :

- Software tools : SHELXL for refining high-resolution structures and SHELXD for experimental phasing of twinned crystals .

- Data collection : Using synchrotron radiation to improve resolution for low-symmetry crystals .

- Validation : Cross-checking with NMR and MS data to confirm molecular geometry .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。